3-Amino-4-(bromomethyl)benzoic acid
Description
Contextualization within Substituted Benzoic Acid Derivatives
Substituted benzoic acids are a cornerstone of organic and medicinal chemistry. numberanalytics.comwikipedia.org The foundational structure, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. wikipedia.org The versatility of this core structure allows for the introduction of various substituents onto the benzene ring, leading to a vast library of derivatives with diverse chemical and physical properties. These modifications can profoundly influence a molecule's biological activity, making substituted benzoic acids a frequent starting point in drug discovery. numberanalytics.comacs.org
Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while electron-donating groups have the opposite effect. libretexts.org This modulation of electronic properties is a key strategy in designing molecules that can effectively interact with biological targets. libretexts.org In recent years, substituted benzoic acid scaffolds have been employed in the development of inhibitors for a range of therapeutic targets, including anti-apoptotic proteins and protein phosphatases. acs.orgnih.govnih.gov
The specific arrangement of substituents on the benzoic acid ring is crucial. In the case of 3-Amino-4-(bromomethyl)benzoic acid, the amino and bromomethyl groups are positioned to allow for a wide array of subsequent chemical transformations, making it a valuable intermediate in multi-step syntheses.
Significance of Functional Group Combination (Amino, Bromomethyl, Carboxylic Acid)
The chemical reactivity and utility of 3-Amino-4-(bromomethyl)benzoic acid are dictated by the interplay of its three distinct functional groups: the amino group (-NH2), the bromomethyl group (-CH2Br), and the carboxylic acid group (-COOH). reachemchemicals.comsolubilityofthings.com Each of these groups imparts specific properties and offers unique opportunities for chemical modification.
The Carboxylic Acid Group (-COOH): This group is acidic and can readily form salts or be converted into esters, amides, or other derivatives. numberanalytics.com In a biological context, the carboxyl group can participate in hydrogen bonding and ionic interactions, which are often crucial for a drug's binding affinity to its target receptor or enzyme. stereoelectronics.orgashp.org
The Amino Group (-NH2): The amino group is basic and can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. stereoelectronics.org In medicinal chemistry, amino groups are often key pharmacophoric elements, contributing to a molecule's solubility and ability to interact with biological targets through hydrogen bonding. stereoelectronics.org
The Bromomethyl Group (-CH2Br): This group is a reactive electrophile, making it an excellent handle for introducing the benzoic acid scaffold into other molecules through nucleophilic substitution reactions. For example, it can react with amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. A related compound, 3-nitro-4-bromomethyl benzoic acid, has been utilized in solid-phase peptide synthesis. google.com
The strategic placement of these three functional groups on the benzene ring provides a powerful platform for creating diverse molecular libraries. The amino and carboxylic acid groups offer sites for peptide coupling and other amide bond formations, while the bromomethyl group allows for the attachment of a wide range of other molecular fragments. This trifecta of reactivity makes 3-Amino-4-(bromomethyl)benzoic acid a highly sought-after building block in the synthesis of novel compounds with potential therapeutic applications.
Historical Development and Emerging Research Trajectories for Related Scaffolds
The development of synthetic methodologies for functionalized aromatic compounds has a rich history. Early work focused on fundamental reactions like nitration, halogenation, and sulfonation to introduce substituents onto benzene rings. Over time, more sophisticated methods, including cross-coupling reactions and directed ortho-metalation, have provided chemists with precise control over the substitution patterns of aromatic scaffolds.
The synthesis of related bromomethylbenzoic acids, such as 4-bromomethylbenzoic acid, has been achieved through radical substitution reactions. ysu.edu For instance, p-toluic acid can be treated with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield 4-bromomethylbenzoic acid. ysu.edu A similar strategy could conceptually be applied and adapted for the synthesis of 3-Amino-4-(bromomethyl)benzoic acid, likely involving protection of the amino group prior to the bromination step.
Looking forward, research into functionalized benzoic acid derivatives continues to evolve. One area of active investigation is "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold to explore new chemical space and potentially improve properties like potency, selectivity, and pharmacokinetics. acs.org The unique arrangement of functional groups in 3-Amino-4-(bromomethyl)benzoic acid makes it an ideal candidate for such exploratory studies.
Furthermore, the development of novel constrained analogs of amino acids, such as tryptophan, highlights the ongoing interest in creating conformationally restricted scaffolds for peptide and peptidomimetic design. researchgate.net The amino and carboxylic acid functionalities of 3-Amino-4-(bromomethyl)benzoic acid provide a template that could be incorporated into such constrained structures. Recent research has also focused on the synthesis and biological evaluation of other substituted aminobenzoic acid derivatives, such as 4-amino-3-chloro benzoate (B1203000) esters, as potential inhibitors of key cellular targets like EGFR tyrosine kinase. nih.gov These studies underscore the continued relevance of substituted benzoic acid scaffolds in the quest for new therapeutic agents.
Properties
IUPAC Name |
3-amino-4-(bromomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAXLPQLPLPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3 Amino 4 Bromomethyl Benzoic Acid
Chemical Transformations Involving the Bromomethyl Group
The benzylic bromide in 3-Amino-4-(bromomethyl)benzoic acid makes the bromomethyl group a highly reactive site for various chemical transformations. This reactivity is primarily attributed to the stability of the potential benzylic carbocation or the susceptibility of the carbon-bromine bond to nucleophilic attack.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways with diverse nucleophiles: nitrogen, oxygen, sulfur, and carbon)
The bromomethyl group readily undergoes nucleophilic substitution reactions, which can proceed through either SN1 or SN2 pathways depending on the reaction conditions and the nature of the nucleophile. The benzylic position of the bromine atom enhances its reactivity in both mechanisms.
With Nitrogen Nucleophiles: Ammonia (B1221849) and amines can displace the bromide to form the corresponding aminomethyl derivatives. For instance, reaction with dry liquid ammonia has been used to produce 3-amino-4-(aminomethyl)benzoic acid. google.com This transformation is a key step in the synthesis of various biologically relevant compounds.
With Oxygen Nucleophiles: Alkoxides and hydroxides serve as effective oxygen nucleophiles. For example, treatment with a methanolic solution of potassium hydroxide (B78521) leads to the formation of 4-(methoxymethyl)benzoic acid derivatives via an SN2 mechanism. ysu.edu Carboxylates can also act as nucleophiles, leading to the formation of esters.
With Sulfur Nucleophiles: Thiolates are potent nucleophiles that can displace the bromide to form thioethers. For example, 4-Bromomethyl-3-nitrobenzoic acid, a related compound, reacts with thiols to form thioether derivatives. sigmaaldrich.cn
With Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanides or enolates, can also participate in substitution reactions, leading to the formation of new carbon-carbon bonds.
The following table summarizes representative nucleophilic substitution reactions of the bromomethyl group:
Interactive Data Table: Nucleophilic Substitution Reactions| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Nitrogen | Ammonia (NH₃) | Primary Amine |
| Oxygen | Methoxide (CH₃O⁻) | Methyl Ether |
| Sulfur | Thiolate (RS⁻) | Thioether |
Elimination Reactions to Form Unsaturated Species
Under certain conditions, particularly with sterically hindered bases, elimination reactions can compete with substitution, leading to the formation of a methylidene group on the benzene (B151609) ring. However, due to the high reactivity of the benzylic position towards substitution, elimination is generally not the primary pathway. The principles of alcohol dehydration, which can proceed via E1 or E2 mechanisms depending on the substrate and conditions, offer a parallel for understanding potential elimination pathways. libretexts.orgmasterorganicchemistry.com In biological systems, E1cB is a common elimination mechanism, especially for substrates with a carbonyl group adjacent to the leaving group. openstax.org
Radical Reactions and Reductive Transformations
The bromomethyl group can participate in radical reactions. For instance, side-chain bromination of the corresponding methyl-substituted aromatic compounds often proceeds via a radical mechanism, typically initiated by light or a radical initiator. google.com Conversely, the bromine atom can be removed through reductive transformations using reducing agents like lithium aluminum hydride, which would convert the bromomethyl group to a methyl group.
Chemical Transformations Involving the Aromatic Amino Group
The amino group on the aromatic ring is a versatile functional handle that can undergo a variety of chemical modifications, significantly expanding the synthetic utility of 3-Amino-4-(bromomethyl)benzoic acid.
Acylation and Alkylation Reactions (e.g., amide and amine formation)
The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a fundamental transformation in organic synthesis and peptide chemistry. google.commasterorganicchemistry.com For example, the acylation of aminobenzoic acids can be achieved by reacting them with a mixed anhydride (B1165640) of an N-acylamino acid. google.com Alkylation of the amino group can also be performed, though it may be more challenging to control and can lead to mixtures of mono- and di-alkylated products.
Diazotization and Subsequent Derivatizations (e.g., Sandmeyer reactions)
The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a highly versatile intermediate that can undergo a range of subsequent reactions. scirp.org
Sandmeyer Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, using copper(I) salts as catalysts. scirp.org These reactions provide a powerful method for introducing a wide variety of functional groups onto the aromatic ring.
Other Derivatizations: Diazonium salts can also be used in azo coupling reactions to form azo compounds or can be reduced to remove the amino group entirely (deamination).
The following table provides an overview of the key transformations of the aromatic amino group:
Interactive Data Table: Reactions of the Aromatic Amino Group| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acylation | Acid Chloride (RCOCl) | Amide |
| Diazotization | NaNO₂, H⁺ | Diazonium Salt |
| Sandmeyer (Halogenation) | CuCl/CuBr | Aryl Halide |
| Sandmeyer (Cyanation) | CuCN | Aryl Nitrile |
Condensation Reactions with Carbonyl Compounds
The reactivity of 3-Amino-4-(bromomethyl)benzoic acid with carbonyl compounds is characterized by the nucleophilic nature of the amino group, which can participate in condensation reactions with aldehydes and ketones. These reactions typically proceed via the formation of an initial adduct, followed by the elimination of a water molecule to form an imine or a related unsaturated species. The presence of both an amino group and a carboxylic acid on the aromatic ring, along with a reactive benzylic bromide, allows for a range of subsequent transformations.
The condensation of amines with carbonyl compounds is a well-established reaction in organic chemistry. epa.govox.ac.uk The reaction is often catalyzed by acids, which activate the carbonyl group towards nucleophilic attack. nih.govmdpi.com In the case of 3-Amino-4-(bromomethyl)benzoic acid, the amino group can react with various aldehydes. For instance, condensation with aromatic aldehydes can lead to the formation of Schiff bases. These reactions are influenced by the electronic and steric properties of the reacting partners. nih.gov
A plausible mechanism for the condensation of an amine with a carbonyl compound, such as an aldehyde, begins with the nucleophilic attack of the amine on the carbonyl carbon. This is followed by proton transfer to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is subsequently eliminated to yield an iminium ion. Deprotonation of the iminium ion then gives the final imine product. nih.gov
The following table summarizes representative condensation reactions involving amino-containing aromatic compounds and various carbonyl compounds, illustrating the types of products that can be formed.
Table 1: Representative Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Benzyl (B1604629) carbamate | Isovaleraldehyde | Heat | Dicarbamate |
| Benzyl carbamate | Benzaldehyde | Heat | Dicarbamate |
| Benzyl carbamate | Anisaldehyde | Heat | Dicarbamate |
| Benzyl carbamate | Piperonal | Heat | Dicarbamate |
| Benzyl carbamate | Furfural | Heat | Dicarbamate |
| Benzyl carbamate | Pyruvic acid | - | α,α-Dicarbobenzoxyaminopropionic acid |
| Benzyl carbamate | Phenylpyruvic acid | Heat | α-Carbobenzoxyaminocinnamic acid |
| Benzyl carbamate | α-Ketoglutaric acid | - | Lactone of α-carbobenzoxyamino-α-hydroxyglutaric acid |
| 3-Coumaranone | Aromatic aldehydes/diones | PFAT, Microwave | Bicoumaranones |
| 3-Aminothiophenes | Aromatic aldehydes | Acidic medium | Thieno[3,2-b]pyridin-5-ones |
This table presents examples of condensation reactions involving amines and carbonyl compounds to illustrate the general reactivity. Specific reactions for 3-Amino-4-(bromomethyl)benzoic acid would follow similar principles. epa.govmdpi.comresearchgate.net
Chemical Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group of 3-Amino-4-(bromomethyl)benzoic acid is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include esterification, amidation, and decarboxylation, each providing a pathway to molecules with distinct properties and functionalities.
The carboxylic acid moiety of 3-Amino-4-(bromomethyl)benzoic acid can be readily converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgbond.edu.au The reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.org For instance, the esterification of p-aminobenzoic acid with ethanol, a structurally similar compound, is a well-documented process. libretexts.org N-bromosuccinimide (NBS) has also been shown to be an effective catalyst for the direct esterification of various aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov
The hydrolysis of the resulting esters back to the carboxylic acid can be achieved under either acidic or basic conditions. nih.govorganic-chemistry.org Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide. The reaction is generally irreversible as the carboxylate salt is formed. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is an equilibrium process. nih.gov The rate and ease of hydrolysis can be influenced by steric and electronic factors of both the acyl and alkoxy portions of the ester. nih.gov
The following table provides examples of esterification and hydrolysis reactions for benzoic acid derivatives, which are analogous to the reactivity of 3-Amino-4-(bromomethyl)benzoic acid.
Table 2: Esterification and Hydrolysis of Benzoic Acid Derivatives
| Substrate | Reagent(s) | Reaction Type | Product |
|---|---|---|---|
| p-Aminobenzoic acid | Ethanol, H₂SO₄ | Esterification | Ethyl p-aminobenzoate (Benzocaine) |
| 4-Amino-3-nitrobenzoic acid | Methanol, H₂SO₄ | Esterification | Methyl 4-amino-3-nitrobenzoate |
| 3-Fluorobenzoic acid | Methanol, NBS | Esterification | Methyl 3-fluorobenzoate |
| 3-Methoxybenzoic acid | Methanol, NBS | Esterification | Methyl 3-methoxybenzoate |
| Methyl benzoate (B1203000) | NaOH(aq) | Hydrolysis | Benzoic acid |
| Ethyl benzoate | NaOH(aq) | Hydrolysis | Benzoic acid |
| Methyl 4-amino-3-nitrobenzoate | NaOH(aq) | Hydrolysis | 4-Amino-3-nitrobenzoic acid |
This table illustrates the general conditions and outcomes for esterification and hydrolysis of substituted benzoic acids. libretexts.orgbond.edu.aunih.gov
The carboxylic acid functionality of 3-Amino-4-(bromomethyl)benzoic acid can be converted into amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for amide bond formation involve the use of coupling reagents.
The development of solid-phase peptide synthesis has led to the use of related structures, such as 3-nitro-4-bromomethyl benzoic acid, for anchoring the growing peptide chain to a resin support. google.com This highlights the utility of the bromomethyl group in conjunction with the carboxylic acid (or a derivative thereof) in more complex synthetic strategies. While direct information on peptide coupling with 3-Amino-4-(bromomethyl)benzoic acid is limited, its structural similarity to compounds used in peptide synthesis suggests its potential in this area. sigmaaldrich.com The amino group of one molecule could react with the activated carboxylic acid of another, leading to polymerization, or it could be used in the synthesis of specific di- or tripeptides.
The direct amidation of unprotected amino acids has been investigated using various catalysts, including boron Lewis acids, which can promote the reaction chemoselectively. nih.gov These methods avoid the need for protecting groups, offering a more atom-economical approach to amide synthesis. nih.gov
The table below summarizes amidation reactions involving benzoic acid derivatives and related compounds.
Table 3: Amidation and Peptide Coupling Reactions
| Carboxylic Acid/Derivative | Amine/Amino Acid | Coupling Method/Reagent | Product Type |
|---|---|---|---|
| 3-Nitro-4-bromomethyl benzoic acid | Polystyrene resin | - | Resin-bound acid for peptide synthesis |
| Unprotected amino acids | Various amines | Boron Lewis acids | Amino amides |
| 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids | - | - | Preloaded resin for peptide synthesis |
This table provides examples of amidation and related reactions, demonstrating the potential synthetic pathways for 3-Amino-4-(bromomethyl)benzoic acid. google.comnih.govnih.gov
Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or specific catalytic systems. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.
Studies on the decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solutions have shown that the reaction mechanism involves the neutral ampholyte species and hydronium ions. researchgate.net The rate of decarboxylation is influenced by the nature and position of substituents on the aromatic ring. researchgate.net For some aminobenzoic acids, the maximum rate of decarboxylation occurs at a specific pH. researchgate.net
Table 4: Decarboxylation of Aromatic Carboxylic Acids
| Substrate | Conditions/Catalyst | Product |
|---|---|---|
| Substituted 4-aminobenzoic acids | Aqueous HCl, 50°C | Substituted anilines |
| 4-Hydroxybenzoic acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂, H₂, 150°C | Phenol |
| 3-Nitro-4-hydroxybenzoic acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂, H₂, 150°C | 2-Aminophenol (via tandem reduction/decarboxylation) |
This table presents examples of decarboxylation reactions for substituted benzoic acids, indicating potential pathways for 3-Amino-4-(bromomethyl)benzoic acid. researchgate.netnih.gov
Intermolecular and Intramolecular Cyclization Pathways
The bifunctional nature of 3-Amino-4-(bromomethyl)benzoic acid, possessing a nucleophilic amino group and an electrophilic bromomethyl group, makes it a prime candidate for both intermolecular and intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic ring systems.
Intramolecularly, the amino group can displace the bromide to form a seven-membered ring, a dihydrobenzodiazepine derivative. Such cyclizations are common in the synthesis of heterocyclic compounds. rsc.orgfrontiersin.org The rate and feasibility of this cyclization would depend on factors such as reaction conditions (base, solvent, temperature) and the relative positioning of the reacting groups. Studies on the intramolecular cyclization of amino esters and amino carbonates have shown that the formation of 5- and 6-membered rings is generally faster than the formation of 7-membered rings. nih.gov
Intermolecularly, two molecules of 3-Amino-4-(bromomethyl)benzoic acid can react with each other. The amino group of one molecule can displace the bromide of another, leading to the formation of a dimer or higher oligomers. Additionally, the carboxylic acid groups could participate in forming amide linkages, leading to complex polymeric structures. The use of a related compound, 3-amino-4-(methylamino)benzoic acid, as a linker for on-resin peptide cyclization demonstrates the utility of this class of molecules in forming cyclic structures. researchgate.net
Table 5: Examples of Cyclization Reactions
| Starting Material | Reaction Type | Product |
|---|---|---|
| 3-Amino-2,4-dihydroxybutanoic acid derivatives | Intramolecular | γ-Lactones, oxazolidinones, oxazolines, aziridines |
| N-Cbz-protected amino acid-derived diazoketones | Intramolecular | 1,3-Oxazinane-2,5-diones |
| Amino esters/carbonates | Intramolecular | Lactams, oxazolidinones |
| Peptides on a 3-amino-4-(methylamino)benzoic acid linker | Intramolecular | Cyclic peptides |
This table showcases various types of cyclization reactions, illustrating the potential for 3-Amino-4-(bromomethyl)benzoic acid to form cyclic products. rsc.orgfrontiersin.orgnih.govresearchgate.net
Advanced Mechanistic Studies of Key Reactions
Detailed mechanistic studies of the reactions of 3-Amino-4-(bromomethyl)benzoic acid are crucial for understanding and optimizing its chemical transformations. While specific advanced mechanistic studies on this exact molecule are not extensively documented, insights can be drawn from analogous systems.
For esterification reactions , the mechanism is well-understood to proceed via a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. libretexts.org Computational studies on the hydrolysis of benzoate esters have helped to correlate theoretical results with experimental kinetic data, providing a deeper understanding of the factors influencing ester stability. nih.gov
In amidation reactions , particularly those involving unprotected amino acids, NMR studies have been employed to investigate the interaction between the amino acid and the catalyst. For example, with boron Lewis acid catalysts, NMR data suggests the formation of a cyclic intermediate where the Lewis acid coordinates to the amino acid, thereby solubilizing it and activating it for reaction with an amine. nih.gov
The mechanism of decarboxylation of substituted aminobenzoic acids in acidic solution has been analyzed in detail. The data supports a second-order mechanism involving the neutral form of the acid and a hydronium ion. researchgate.net A key feature of the proposed mechanism is the formation of a σ-complex by protonation at the C(1) position, which must then ionize before decarboxylation can occur. researchgate.net
For cyclization reactions , the mechanism of intramolecular cyclization of amino esters and carbonates to form lactams and oxazolidinones involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the departure of the alcohol leaving group. nih.gov In the case of acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, a proposed mechanism involves the protonation of the diazo compound to form a diazonium intermediate, followed by intramolecular nucleophilic attack from the carbamate's carbonyl group to release nitrogen and form a cyclic intermediate. frontiersin.org
These examples from related systems provide a framework for postulating and investigating the mechanisms of the key reactions of 3-Amino-4-(bromomethyl)benzoic acid. Further experimental and computational studies would be necessary to fully elucidate the specific pathways and transition states involved.
Kinetic Analysis of Reaction Rates and Orders
There is a lack of specific studies reporting on the kinetic analysis of reactions involving 3-Amino-4-(bromomethyl)benzoic acid. To date, no publicly accessible research articles or databases provide quantitative data on the reaction rates, rate constants, or the determination of reaction orders with respect to various reactants for this specific compound. Such studies would be crucial for understanding the factors that influence the speed of its chemical transformations and for optimizing synthetic procedures.
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Investigations employing isotopic labeling are a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction, thereby providing clear evidence for proposed mechanisms. However, a review of scientific literature reveals no specific isotopic labeling studies conducted on 3-Amino-4-(bromomethyl)benzoic acid. Consequently, the mechanistic details of its reactions, such as the precise nature of bond-breaking and bond-forming steps, remain speculative and are not substantiated by this robust experimental technique.
Identification and Characterization of Reaction Intermediates
The isolation, detection, or spectroscopic characterization of transient intermediates is fundamental to building a complete picture of a reaction mechanism. For 3-Amino-4-(bromomethyl)benzoic acid, there is no available research that explicitly identifies or characterizes any reaction intermediates. While theoretical intermediates can be proposed based on general organic chemistry principles, their existence has not been experimentally verified through techniques such as spectroscopy or trapping experiments for this particular compound.
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the exact placement of each atom can be determined.
Proton NMR (¹H NMR) Analysis of Chemical Environments and Coupling Constants
The ¹H NMR spectrum of 3-Amino-4-(bromomethyl)benzoic acid provides detailed information about the electronic environment of the protons. In a typical spectrum recorded in a deuterated solvent like DMSO-d₆, distinct signals corresponding to the aromatic protons, the aminomethyl protons, and the carboxylic acid proton are observed.
The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The exact chemical shifts and coupling constants are sensitive to the positions of the amino and bromomethyl substituents.
Table 1: Representative ¹H NMR Data for Related Aminobenzoic Acids in DMSO-d₆
| Compound | Carboxylic Acid (ppm) | Aromatic Protons (ppm) | Amino Protons (ppm) |
| 4-Amino-benzoic acid rsc.org | 11.91 (s, 1H) | 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H) | 5.82 (s, 2H) |
| 3-Amino-benzoic acid rsc.org | 12.45 (s, 1H) | 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H) | 5.29 (s, 2H) |
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Amino-4-(bromomethyl)benzoic acid gives rise to a distinct signal.
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom. For instance, the carboxyl carbon (C=O) is typically found significantly downfield (at a higher ppm value) due to the deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons also have characteristic chemical shifts, which are influenced by the attached substituents.
For 4-Amino-benzoic acid, the ¹³C NMR spectrum in DMSO-d6 shows signals at approximately 167.9, 153.5, 131.7, 117.3, and 113.0 ppm. rsc.org In the case of 3-Amino-benzoic acid, the peaks are observed at 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, and 114.9 ppm. rsc.org The presence of the bromomethyl group in the target compound would introduce an additional signal for the -CH₂Br carbon and would influence the chemical shifts of the aromatic carbons to which it is attached. The electronegativity of bromine would likely cause a downfield shift for the attached carbon.
Table 2: Representative ¹³C NMR Data for Related Aminobenzoic Acids in DMSO-d₆
| Compound | Chemical Shifts (ppm) |
| 4-Amino-benzoic acid rsc.org | 167.9, 153.5, 131.7, 117.3, 113.0 |
| 3-Amino-benzoic acid rsc.org | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, revealing the H-H connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between carbons and protons (typically over two or three bonds), which is crucial for piecing together the molecular structure, especially in complex aromatic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.
While specific 2D NMR data for 3-Amino-4-(bromomethyl)benzoic acid was not found in the provided search results, the application of these techniques is standard practice in the structural elucidation of novel organic compounds.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used for conformational analysis.
Characteristic Vibrational Band Assignments for Functional Groups (e.g., C=O, N-H, C-Br)
The IR and Raman spectra of 3-Amino-4-(bromomethyl)benzoic acid are expected to show characteristic absorption bands corresponding to its various functional groups.
C=O Stretch: The carbonyl group of the carboxylic acid will exhibit a strong absorption band in the IR spectrum, typically in the region of 1680-1740 cm⁻¹. For benzoic acid and its derivatives, this stretching mode often appears with strong intensity in the Raman spectrum as well. ijtsrd.com
N-H Stretch: The amino group will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.
C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, generally between 500 and 750 cm⁻¹. indexcopernicus.com
O-H Stretch: The hydroxyl group of the carboxylic acid will display a broad absorption band in the IR spectrum, usually in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations.
Aromatic C-H and C=C Stretches: The benzene ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. indexcopernicus.com
Table 3: Expected Characteristic Vibrational Frequencies for 3-Amino-4-(bromomethyl)benzoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Carboxylic Acid | C=O Stretch | 1680-1740 |
| O-H Stretch | 2500-3300 (broad) | |
| Amino Group | N-H Stretch | 3300-3500 |
| Bromomethyl Group | C-Br Stretch | 500-750 |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1450-1600 |
Conformational Analysis through Vibrational Fingerprinting
The "fingerprint region" of the IR and Raman spectra (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the molecule as a whole. This region is sensitive to small changes in the molecular structure and conformation. By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to gain insights into the preferred conformation of the molecule, such as the orientation of the carboxylic acid and bromomethyl groups relative to the benzene ring. While specific studies on the conformational analysis of 3-Amino-4-(bromomethyl)benzoic acid using this method were not identified, it remains a powerful approach for detailed structural characterization.
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "3-Amino-4-(bromomethyl)benzoic acid." The specific, advanced analytical data required by the outline—including High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and X-ray Crystallography—is not present in the public domain for this particular chemical compound.
Searches for this molecule yielded basic information, such as molecular weight and supplier details. However, in-depth research findings and experimental data for the specified analytical techniques are absent.
While data exists for structurally related isomers, such as 4-Amino-3-bromobenzoic acid, using this information would be scientifically inaccurate and would violate the strict requirement to focus solely on 3-Amino-4-(bromomethyl)benzoic acid. Therefore, to ensure scientific accuracy and adhere to the provided instructions, the article cannot be written.
Computational and Theoretical Investigations of 3 Amino 4 Bromomethyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 3-Amino-4-(bromomethyl)benzoic acid from first principles.
The electronic structure of a molecule governs its reactivity. For 3-Amino-4-(bromomethyl)benzoic acid, the distribution of electrons and the nature of its frontier molecular orbitals (FMOs) dictate how it interacts with other chemical species.
Electrophilic and Nucleophilic Sites: The molecule possesses several reactive sites. The carbon atom of the bromomethyl group (-CH2Br), being attached to the highly electronegative bromine atom, is an electron-deficient or electrophilic center, making it susceptible to attack by nucleophiles. vaia.com Conversely, species with an excess of electrons act as nucleophiles . vaia.com In this molecule, the lone pair of electrons on the nitrogen of the amino group (-NH2) and on the bromine atom make these sites nucleophilic. vaia.comresearchgate.net The carboxylic acid group can act as a proton donor, but its carbonyl carbon is a relatively weak electrophilic center. researchgate.net
Charge Distribution and Molecular Electrostatic Potential (MEP): Quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For analogous aromatic compounds, MEP maps show negative potential (red/yellow) around electronegative atoms like oxygen and nitrogen, indicating regions likely to act as nucleophiles. Positive potential (blue) is typically found around hydrogen atoms and electron-poor centers, highlighting electrophilic sites. ijsr.netresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net In similar molecules, both the amino and carboxylic acid groups, along with the benzene (B151609) ring's π-system, contribute significantly to the FMOs. ijsr.netresearchgate.net
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability (electrophilicity). researchgate.net |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (μ) | ~ 2.0 to 5.0 D | Measures overall polarity of the molecule. researchgate.net |
| Ionization Potential (I) | ~ -HOMO Energy | Energy required to remove an electron. researchgate.net |
| Electron Affinity (A) | ~ -LUMO Energy | Energy released when an electron is added. researchgate.net |
Quantum chemistry allows for the prediction of spectroscopic properties, which can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to confirm the molecular structure.
DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to calculate vibrational frequencies. ijsr.netresearchgate.net These theoretical calculations provide a basis for assigning the observed spectral bands to specific vibrational modes of the molecule (e.g., O-H stretch, N-H bend, C-Br stretch). A complete assignment is often achieved through Potential Energy Distribution (PED) analysis. ijsr.net Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental values. ijsr.net
| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3657 | - | - |
| N-H Asymmetric Stretch | 3475 | 3478 | - |
| N-H Symmetric Stretch | 3381 | 3380 | - |
| C=O Stretch | 1685 | 1688 | 1685 |
| N-H Scissoring | 1625 | 1628 | - |
| C-N Stretch | 1295 | 1298 | 1296 |
| C-Br Stretch | 650 | 652 | 649 |
Computational chemistry is crucial for mapping out potential reaction pathways for 3-Amino-4-(bromomethyl)benzoic acid. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed.
This analysis allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur), which helps in predicting reaction rates and feasibility. For instance, in nucleophilic substitution reactions at the bromomethyl carbon, calculations can compare the energetics of different nucleophiles, helping to predict the major product. Identifying the precise geometry of a transition state provides insight into the reaction mechanism at a molecular level. nih.gov This knowledge is invaluable for optimizing reaction conditions (e.g., temperature, solvent) and for the rational design of catalysts that can lower the activation energy and improve reaction selectivity and efficiency. nih.gov
| Reaction Type | Common Reagents | Major Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Sodium Azide (B81097), Potassium Thiocyanate | Derivatives like 4-(aminomethyl) or 4-(thiocyanatomethyl) benzoic acids. |
| Oxidation | Potassium Permanganate | Oxidation of the bromomethyl group to a carboxylic acid. |
| Reduction | Lithium Aluminum Hydride | Reduction of the bromine atom to hydrogen. |
Molecules with rotatable single bonds, such as the C-C bond connecting the carboxylic group and the C-N bond of the amino group to the benzene ring, can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface as a function of these rotations to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For related isomers like 4-Amino-3-bromobenzoic acid, studies have shown that molecules can form dimers through intermolecular hydrogen bonds between their carboxylate groups. researchgate.netnih.gov Computational studies can predict the likelihood of such intermolecular interactions as well as intramolecular hydrogen bonds, for example, between the amino group and the adjacent bromine atom, which would influence the molecule's preferred shape and crystal packing. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.gov MD simulations model the atoms as classical particles and use a force field (like AMBER) to describe the forces between them. nih.govmdpi.com
By simulating 3-Amino-4-(bromomethyl)benzoic acid in a box of explicit solvent molecules (e.g., water, using models like TIP3P), one can observe how the solvent organizes around the solute and how this solvation affects the molecule's conformational flexibility. nih.govnih.gov Analyses of the MD trajectory can reveal stable conformations in solution and the dynamics of hydrogen bonding between the solute and solvent. researchgate.net Such simulations are also used to calculate properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which provide measures of structural stability and atomic flexibility, respectively. mdpi.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create statistical models that correlate a molecule's structural features with its observed chemical reactivity. For a molecule like 3-Amino-4-(bromomethyl)benzoic acid and its derivatives, this involves calculating a set of numerical parameters, or "descriptors," that characterize the structure.
These descriptors can be derived from quantum chemical calculations and include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment. researchgate.net
Topological Descriptors: Indices that describe molecular size, shape, and branching.
Quantum Chemical Descriptors: Hardness, chemical potential, and electrophilicity index. researchgate.net
Once calculated for a series of related compounds, these descriptors are used to build a mathematical equation that predicts a specific reactivity parameter (e.g., reaction rate constant). While specific QSRR studies on 3-Amino-4-(bromomethyl)benzoic acid are not prominent, the methodology is a standard approach in medicinal and materials chemistry to predict the properties of new compounds before they are synthesized.
Applications in Advanced Organic Synthesis and Material Sciences
Utilization as a Versatile Chemical Building Block
The distinct reactivity of each functional group—the nucleophilic amino group, the electrophilic bromomethyl group, and the versatile carboxylic acid—can be selectively harnessed to construct elaborate molecules. This controlled, stepwise reactivity makes it an ideal building block for creating compounds with precisely defined structures and functionalities.
3-Amino-4-(bromomethyl)benzoic acid serves as a strategic precursor for a variety of complex organic molecules. The presence of both a nucleophilic amine and an electrophilic benzylic bromide on the same scaffold opens pathways to intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic systems. Furthermore, each functional group can participate in intermolecular reactions independently.
The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. It is particularly useful for the N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols, effectively tethering the benzoic acid core to other molecular fragments.
The amino group can act as a nucleophile or be transformed into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents (e.g., -OH, -CN, halogens) onto the aromatic ring through Sandmeyer-type reactions.
The carboxylic acid group can be converted into esters, amides, or acid chlorides. This functionality is often used for coupling with amines or alcohols, including in peptide synthesis. sigmaaldrich.comsigmaaldrich.com
The strategic combination of these reactions allows for the synthesis of complex structures, such as substituted benzidines and various heterocyclic compounds, which are scaffolds of interest in medicinal chemistry. researchgate.netopen.ac.uk For example, related aminobenzoic acid derivatives have been used as foundational structures for creating extensive libraries of compounds with potential biological activities. researchgate.net
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. wikipedia.org This approach is highly valued for its efficiency and atom economy, making it ideal for generating libraries of structurally diverse compounds for drug discovery and material science applications. organic-chemistry.org
3-Amino-4-(bromomethyl)benzoic acid is an excellent candidate for use in MCRs. The molecule contains both an amine and a carboxylic acid, two key functional groups that are central to one of the most famous MCRs: the Ugi four-component reaction. wikipedia.org In a typical Ugi reaction, an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide combine to form an α-acylamino carboxamide. By providing two of the four necessary components in a single molecule, 3-Amino-4-(bromomethyl)benzoic acid can be used to generate complex, scaffold-like products with a high degree of molecular diversity, depending on the choice of the other reactants.
Development of Functional Linkers and Polymeric Scaffolds
The compound's structure is well-suited for applications in solid-phase synthesis and combinatorial chemistry, where it can be employed to create functional linkers, resins, and scaffolds for building and screening large libraries of compounds.
In solid-phase synthesis, molecules are assembled on a solid support, which simplifies purification by allowing excess reagents and by-products to be washed away. A linker is a molecular bridge that connects the growing molecule to the solid support. Photocleavable linkers are particularly advantageous because they allow the synthesized product to be released from the support under mild conditions—exposure to light—without the need for harsh chemicals that could damage sensitive molecules. dtu.dk
The closely related compound, 3-nitro-4-(bromomethyl)benzoic acid , is a well-established photocleavable linker. google.com The photolability arises from the ortho-nitrobenzyl functional group. Upon irradiation with UV light (typically 300-350 nm), the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic bond and release of the attached molecule. dtu.dkgoogle.com
3-Amino-4-(bromomethyl)benzoic acid is a direct synthetic precursor to this important class of linkers. The synthesis often involves the nitration of p-toluic acid followed by bromination to yield 3-nitro-4-(bromomethyl)benzoic acid. google.com The amino derivative can be obtained via reduction of the nitro group, providing a different functional handle for further diversification if needed. This synthetic relationship places 3-amino-4-(bromomethyl)benzoic acid at the core of strategies for developing advanced, light-sensitive materials for solid-phase synthesis.
Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. 3-Amino-4-(bromomethyl)benzoic acid is an excellent scaffold for this purpose. The bromomethyl group provides a reactive handle to anchor the molecule onto a solid support, such as a polystyrene resin, forming a stable ether or ester bond. google.com
Once immobilized, the two remaining functional groups—the amine and the carboxylic acid—are available for chemical modification. For instance, in a "split/combine" synthesis strategy, the resin-bound scaffold can be divided into portions, with each portion reacting with a different building block at the amino or carboxyl site. nih.gov This process can be repeated to rapidly generate a large library of compounds, each attached to a resin bead. This approach has been successfully demonstrated using the related 3-amino-5-hydroxybenzoic acid as the core structure, highlighting the utility of such trifunctional aromatic compounds in combinatorial synthesis. nih.gov
Synthesis of Analogues and Derivatives with Modified Properties
Modifying the structure of 3-Amino-4-(bromomethyl)benzoic acid by altering its functional groups leads to the creation of analogues with different physicochemical properties and reactivities. These new derivatives are explored for their potential in various scientific applications, from medicinal chemistry to materials science. The synthesis of such analogues allows for the fine-tuning of steric and electronic effects to achieve desired outcomes.
Key modifications include:
Substitution of the bromine atom: Replacing the bromine with other groups, such as a trifluoromethyl (-CF₃) group, significantly alters the electronic properties of the ring, making the carboxylic acid more acidic and influencing the nucleophilicity of the amino group. sigmaaldrich.com
Modification of the amino group: The primary amine can be alkylated (e.g., to a methylamino group) or used as a nucleophile to displace other groups, leading to more complex substitution patterns. chemscene.comontosight.ai
Alteration of the substitution pattern: Isomers with different arrangements of the functional groups on the benzene (B151609) ring exhibit distinct chemical behaviors and are used for different synthetic targets. nih.govchemicalbook.com
The table below details some of the synthesized analogues and their structural modifications.
| Compound Name | Base Structure | Modification |
| 3-Amino-4-(trifluoromethyl)benzoic acid | Benzoic Acid | The bromomethyl group is replaced by a trifluoromethyl group (-CF₃). sigmaaldrich.com |
| 3-Bromo-4-(methylamino)benzoic acid | Benzoic Acid | The amino group is methylated (-NHCH₃) and its position is swapped with the bromine atom. chemscene.com |
| 3-Amino-4-[(3-methoxyphenyl)amino]benzoic acid | Benzoic Acid | The bromomethyl group is replaced by a methoxyphenylamino group. ontosight.ai |
| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid | Cyclopentene Carboxylic Acid | This is a non-aromatic, cyclic analogue designed for specific biological targets, replacing the aromatic core. nih.gov |
These modifications are crucial for structure-activity relationship (SAR) studies, where researchers systematically alter a lead compound's structure to optimize its biological activity or other properties.
Exploration of Positional Isomers and Stereoisomers
The functionality and reactivity of a substituted benzene ring are critically dependent on the relative positions of its substituents. In the case of amino-(bromomethyl)benzoic acid, the specific arrangement of the amino (-NH₂), bromomethyl (-CH₂Br), and carboxylic acid (-COOH) groups dictates the molecule's electronic properties, steric environment, and, consequently, its utility as a chemical building block. 3-Amino-4-(bromomethyl)benzoic acid is one of several possible positional isomers, each with a unique chemical profile.
The electronic nature of the substituents plays a significant role. The amino group is a strong activating group and ortho-, para-directing, while the carboxylic acid group is a deactivating, meta-directing group. The bromomethyl group acts primarily as a reactive site for nucleophilic substitution. The interplay of these effects in different isomers influences their reactivity. For instance, an amino group ortho or para to the bromomethyl group would enhance the reactivity of the benzylic position towards nucleophiles, whereas a meta-relationship would have a lesser effect.
It is important to note that 3-Amino-4-(bromomethyl)benzoic acid is an achiral molecule and therefore does not possess stereoisomers such as enantiomers or diastereomers. Chirality would only be introduced upon reaction with a chiral molecule or through a synthetic transformation that creates a stereocenter elsewhere in the molecule.
Below is a table comparing several positional isomers of amino-(bromomethyl)benzoic acid to illustrate the structural diversity.
| Compound Name | Structure | CAS Number | Key Structural Features |
| 3-Amino-4-(bromomethyl)benzoic acid | ![]() | Not Available | Amino and bromomethyl groups are ortho to each other. |
| 4-Amino-3-(bromomethyl)benzoic acid | ![]() | 139538-92-8 | Amino and bromomethyl groups are ortho to each other. |
| 5-Amino-2-(bromomethyl)benzoic acid | ![]() | 1039097-90-9 | Amino and bromomethyl groups are meta to each other. |
| 3-Amino-5-(bromomethyl)benzoic acid | ![]() | 1039097-92-1 | Amino and bromomethyl groups are meta to each other. |
| 4-Amino-2-(bromomethyl)benzoic acid | ![]() | 87146-51-8 | Amino and bromomethyl groups are meta to each other. |
Note: Structures are representational. Please refer to the CAS number for definitive identification.
Synthesis of Bioconjugates and Chemoselective Probes
The trifunctional nature of 3-Amino-4-(bromomethyl)benzoic acid makes it a highly valuable scaffold for creating bioconjugates and chemoselective probes. Bioconjugation involves the linking of molecules to biomolecules like proteins or nucleic acids, and the distinct reactivity of each functional group on the benzoic acid core allows for controlled, stepwise reactions. nih.gov
The three key reactive sites are:
The Bromomethyl Group (-CH₂Br): This benzylic bromide is a potent electrophile, highly susceptible to nucleophilic attack. It reacts readily and selectively with soft nucleophiles like the thiol group (-SH) of cysteine residues in proteins, forming a stable thioether bond. nih.gov
The Amino Group (-NH₂): This nucleophilic group can be acylated or can form amide bonds with activated carboxylic acids. It provides a handle for attaching other molecules, such as fluorescent dyes or affinity tags.
The Carboxylic Acid Group (-COOH): This group can be activated (e.g., with carbodiimides) to react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide linkages.
This orthogonal reactivity allows for a programmed approach to synthesis. For example, a researcher could first conjugate the molecule to a cysteine residue on a protein via the bromomethyl group. Subsequently, the amino or carboxylic acid group could be used to attach a second molecule of interest, such as a reporter fluorophore or a drug molecule. This chemoselectivity is crucial for constructing complex, well-defined bioconjugates with preserved biological function. nih.gov
| Functional Group | Reactive Partner | Resulting Linkage | Application |
| Bromomethyl (-CH₂Br) | Thiol (e.g., Cysteine) | Thioether | Site-specific protein attachment |
| Amino (-NH₂) | Activated Carboxylic Acid | Amide | Attachment of tags, dyes, or linkers |
| Carboxylic Acid (-COOH) | Amine (e.g., Lysine) | Amide | Protein conjugation, surface immobilization |
Derivatives with Modulated Reactivity for Specific Synthetic Transformations
The inherent reactivity of 3-Amino-4-(bromomethyl)benzoic acid can be further refined by creating derivatives where one or more of the functional groups are temporarily masked or permanently altered. This strategy of modulating reactivity is fundamental in multi-step organic synthesis, allowing chemists to direct reactions to a specific site without interference from other functional groups.
For instance, the highly nucleophilic amino group can be protected, a common strategy in peptide synthesis. researchgate.net Reacting the amino group with acetic anhydride (B1165640) would convert it to an acetamido group (-NHCOCH₃). This protected derivative, 3-Acetamido-4-(bromomethyl)benzoic acid, is less nucleophilic, thereby allowing for selective reactions at the bromomethyl and carboxylic acid positions.
Similarly, the carboxylic acid can be converted into an ester (e.g., a methyl or ethyl ester). This prevents it from reacting under conditions intended to modify the amino group. After the desired transformations are complete, these protecting groups can often be removed under specific conditions to regenerate the original functionality if needed.
A related isomer, 4-(bromomethyl)-3-nitrobenzoic acid, has been used extensively in solid-phase synthesis. ias.ac.innih.govgoogle.com In this case, the nitro group acts as a powerful electron-withdrawing group and serves as a precursor to an amino group via reduction. This approach is instrumental in creating polymer-bound reagents for constructing complex molecular libraries. nih.gov
| Derivative | Modification | Purpose | Potential Transformation |
| 3-Acetamido-4-(bromomethyl)benzoic acid | Amine protected as an amide | Prevent N-alkylation or oxidation | Selective reaction at the -CH₂Br or -COOH group |
| Methyl 3-amino-4-(bromomethyl)benzoate | Carboxylic acid protected as an ester | Prevent its reaction as a nucleophile or acid | Selective reaction at the -NH₂ or -CH₂Br group |
| 4-(Bromomethyl)-3-nitrobenzoic acid | Amino group precursor (nitro group) | Deactivates the ring, directs reactivity | Solid-phase synthesis, followed by reduction to amine |
Potential in Functional Materials Science
The unique trifunctional structure of 3-Amino-4-(bromomethyl)benzoic acid makes it a promising monomer for the development of advanced functional materials. nih.gov In polymer science, monomers with three or more reactive sites can be used to create branched or cross-linked polymers with unique physical and chemical properties.
This molecule can be incorporated into polymer backbones through its amino and carboxylic acid groups to form polyamides. The pendant bromomethyl group then becomes a highly versatile handle for post-polymerization modification. This allows for the grafting of other molecules or polymer chains onto the material's surface or throughout its bulk. Such modifications can be used to introduce a wide range of functionalities, including:
Surface-Active Properties: Attaching hydrophobic or hydrophilic chains to create amphiphilic materials.
Biocompatibility: Grafting biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce non-specific protein adsorption.
Sensing Capabilities: Immobilizing receptor molecules that can bind to specific analytes.
Cross-linking: Using the bromomethyl groups to form covalent bonds between polymer chains, enhancing the material's mechanical strength and thermal stability.
For example, a polymer synthesized from 3-amino-4-(bromomethyl)benzoic acid could first be cast as a film or spun into a fiber. The material could then be treated with a solution containing a molecule with a nucleophilic group (e.g., a thiol-containing dye or drug) to covalently attach it to the polymer via the reactive bromomethyl sites. This approach offers a powerful platform for designing smart materials, functional coatings, and materials for biomedical applications like drug delivery and tissue engineering. ontosight.ai
Future Research Directions and Innovative Methodologies for 3 Amino 4 Bromomethyl Benzoic Acid
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce environmental impact and improve process efficiency. For the synthesis of 3-Amino-4-(bromomethyl)benzoic acid and its derivatives, several green chemistry approaches are being explored.
Solvent-free Reactions
Solvent-free, or solid-state, reactions represent a significant leap towards more sustainable chemical processes. researchgate.net These reactions can lead to higher yields, easier purification of products, and a drastic reduction in waste. nih.gov The direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions has been shown to be an efficient method for synthesizing methylene (B1212753) diesters. nih.gov This methodology could be adapted for reactions involving the carboxyl group of 3-Amino-4-(bromomethyl)benzoic acid. Research into the mechanochemical synthesis of N-substituted amines, another relevant transformation for this molecule, has also demonstrated the benefits of solvent-free conditions. mdpi.com The viability of such approaches often depends on the physical properties of the reactants and the ability to achieve sufficient molecular mobility in the solid state. cmu.edu
Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive green alternative to traditional chemical synthesis. nih.gov Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are capable of asymmetric amine synthesis, a key transformation for modifying the amino group of 3-Amino-4-(bromomethyl)benzoic acid. nih.gov Furthermore, enzymatic hydroxylation, using enzymes like cytochrome P450 monooxygenases, could introduce hydroxyl groups with high regio- and stereoselectivity. nih.gov The development of engineered enzymes with improved stability and substrate scope is a key area of ongoing research that will expand the applicability of biocatalysis in the synthesis of complex molecules derived from 3-Amino-4-(bromomethyl)benzoic acid. nih.gov
Integration into Flow Chemistry Systems for Scalable Production
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis of 3-Amino-4-(bromomethyl)benzoic acid and its derivatives into flow chemistry systems is a promising avenue for scalable production.
Continuous-flow processes can be particularly beneficial for reactions that are hazardous or difficult to control in batch, such as bromination and nitration reactions, which are often involved in the synthesis of precursors to 3-Amino-4-(bromomethyl)benzoic acid. The precise control over reaction parameters in a flow reactor can lead to higher yields and purities. Peptide synthesis, a field where derivatives of 3-Amino-4-(bromomethyl)benzoic acid could be utilized, has seen significant advancements through the application of continuous solution-phase protocols, which reduce reaction times and waste. unibo.it
Exploration of Advanced Catalytic Systems for Selective Transformations
The functional groups of 3-Amino-4-(bromomethyl)benzoic acid—the amino, bromomethyl, and carboxylic acid groups—offer multiple sites for chemical modification. The development of advanced catalytic systems that can selectively target these groups is crucial for the efficient synthesis of complex derivatives.
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromomethyl group can be a handle for various coupling reactions. Additionally, metal-free catalytic systems are gaining traction as a more sustainable alternative. For example, metal-free N-H insertion reactions provide a direct route to the formation of C-N bonds, which could be applied to the amino group of the molecule. uni-bayreuth.de Research in this area focuses on discovering new catalysts that offer high selectivity under mild conditions, further expanding the synthetic utility of 3-Amino-4-(bromomethyl)benzoic acid.
Development of Sensing and Diagnostic Tools based on Derivatized Scaffolds
The unique structure of 3-Amino-4-(bromomethyl)benzoic acid makes it an attractive scaffold for the development of novel sensing and diagnostic tools. By functionalizing the molecule with reporter groups or binding moieties, it can be tailored to detect specific analytes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





